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Compound of Interest

Compound Name:
2-Chloromethyl-3,4-

dimethoxypyridine-N-oxide

Cat. No.: B021217 Get Quote

CAS Number: 953787-47-8

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of 2-Chloromethyl-3,4-
dimethoxypyridine-N-oxide, a key intermediate in the synthesis of various pharmaceutical

compounds, most notably the proton pump inhibitor pantoprazole. This document collates

available data on its chemical properties, synthesis protocols, and biological significance.

Chemical and Physical Properties
2-Chloromethyl-3,4-dimethoxypyridine-N-oxide is a pyridine derivative with the chemical

formula C₈H₁₀ClNO₃. The table below summarizes its key physical and chemical properties.
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Property Value

CAS Number 953787-47-8

Molecular Formula C₈H₁₀ClNO₃

Molecular Weight 203.62 g/mol

IUPAC Name
2-(chloromethyl)-3,4-dimethoxy-1-oxidopyridin-

1-ium

Appearance Solid

Synthesis and Experimental Protocols
The synthesis of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide is a critical step in the

production of pantoprazole. The general synthetic pathway often commences with readily

available precursors and involves a series of chemical transformations.

General Synthesis Pathway from Maltol
A common synthetic route starts from maltol and proceeds through several key intermediates.

This multi-step process involves methylation, amination, chlorination, and finally, oxidation to

yield the desired N-oxide.[1][2] A one-pot synthesis methodology has also been reported,

offering a more streamlined approach with an overall yield of 58-62%.

The logical progression of this synthesis is illustrated in the diagram below:

Maltol Methylation Amination Chlorination Oxidation 2-Chloromethyl-3,4-
dimethoxypyridine-N-oxide
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Caption: General synthetic pathway from Maltol.

Experimental Protocol: Oxidation of 2-Chloromethyl-3,4-
dimethoxypyridine Hydrochloride
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A crucial step in the synthesis is the N-oxidation of the pyridine ring. The following is a

representative protocol for this transformation.

Materials:

2-Chloromethyl-3,4-dimethoxypyridine hydrochloride

m-Chloroperoxybenzoic acid (m-CPBA)

Dichloromethane (DCM)

Procedure:

Dissolve 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride in a suitable volume of

dichloromethane.

Cool the solution to 0-10 °C in an ice bath.

Slowly add m-CPBA (1.0-1.2 equivalents) portion-wise to the stirred solution, maintaining the

temperature below 10 °C.

After the addition is complete, allow the reaction mixture to stir at room temperature and

monitor its progress by thin-layer chromatography (TLC) or high-performance liquid

chromatography (HPLC).

Upon completion, the reaction mixture is typically washed with a saturated sodium

bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the

solvent is removed under reduced pressure to yield the crude 2-Chloromethyl-3,4-
dimethoxypyridine-N-oxide.

Further purification can be achieved by recrystallization or column chromatography.

The workflow for this oxidation reaction is depicted below:
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Caption: Experimental workflow for N-oxidation.

Role in Pantoprazole Synthesis
2-Chloromethyl-3,4-dimethoxypyridine-N-oxide is a key building block in the synthesis of

Pantoprazole. The chloromethyl group serves as a reactive site for coupling with the

benzimidazole moiety of the pantoprazole core structure. The N-oxide functionality is often

introduced to modulate the electronic properties of the pyridine ring and can be a precursor to
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the final pantoprazole structure. The formation of Pantoprazole N-oxide can also occur as a

side reaction during the oxidation of the pantoprazole sulfide intermediate.[3]

The relationship between the precursor, intermediate, and final product is shown below:
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Caption: Role in Pantoprazole Synthesis.

Biological Activity
While 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide is primarily recognized as a synthetic

intermediate, pyridine-N-oxide derivatives, in general, have been investigated for a range of

biological activities. Some reports suggest that pyridine-N-oxides can exhibit antimicrobial and

antifungal properties. However, there is a notable lack of specific quantitative data, such as

Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values,

for 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide in the public domain. Further research is

required to fully elucidate its biological activity profile.

Conclusion
2-Chloromethyl-3,4-dimethoxypyridine-N-oxide is a crucial intermediate in pharmaceutical

synthesis, particularly for the production of pantoprazole. The synthetic routes to this

compound are well-established, though detailed experimental protocols can vary. While the

broader class of pyridine-N-oxides has shown biological promise, the specific pharmacological

properties of this particular compound remain an area for further investigation. This guide

provides a foundational understanding for researchers and professionals working with this

important chemical entity.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://patents.google.com/patent/WO2008001392A2/en
https://patents.google.com/patent/WO2008001392A2/en
https://www.drugfuture.com/synth/syndata.aspx?ID=163674
https://www.drugfuture.com/synth/syndata.aspx?ID=163674
https://www.drugfuture.com/synth/syndata.aspx?ID=163674
https://www.drugfuture.com/synth/syndata.aspx?ID=163674
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_Pantoprazole_N_oxide_Discovery_Synthesis_and_Characterization.pdf
https://www.benchchem.com/product/b021217#2-chloromethyl-3-4-dimethoxypyridine-n-oxide-cas-number
https://www.benchchem.com/product/b021217#2-chloromethyl-3-4-dimethoxypyridine-n-oxide-cas-number
https://www.benchchem.com/product/b021217#2-chloromethyl-3-4-dimethoxypyridine-n-oxide-cas-number
https://www.benchchem.com/product/b021217#2-chloromethyl-3-4-dimethoxypyridine-n-oxide-cas-number
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b021217?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

